
(2,2,2-Trifluoroethyl)benzene
Vue d'ensemble
Description
(2,2,2-Trifluoroethyl)benzene is an organic compound with the molecular formula C8H7F3. It consists of a benzene ring substituted with a trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2,2,2-Trifluoroethyl)benzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding trifluoromethyl-substituted benzoic acids.
Reduction: The compound can be reduced to form (2,2,2-trifluoroethyl)cyclohexane under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoroethyl group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Trifluoromethyl-substituted benzoic acids.
Reduction: (2,2,2-Trifluoroethyl)cyclohexane.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2,2,2-Trifluoroethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require the electron-withdrawing properties of the trifluoromethyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (2,2,2-Trifluoroethyl)benzene is largely influenced by the electron-withdrawing effects of the trifluoromethyl group. This group can stabilize negative charges and influence the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes and receptors, altering their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-2-phenylethane
- 2,2,2-Trifluoroethylbenzene
Comparison: (2,2,2-Trifluoroethyl)benzene is unique due to the specific positioning of the trifluoroethyl group on the benzene ring, which significantly affects its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns due to the influence of the trifluoromethyl group.
Propriétés
IUPAC Name |
2,2,2-trifluoroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSVJSGDSPDFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301294 | |
| Record name | (2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21249-93-4 | |
| Record name | 21249-93-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21249-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Q1: What are the main synthetic routes for producing (2,2,2-Trifluoroethyl)benzene?
A1: Two primary synthetic methods are reported for the preparation of this compound derivatives:
- Coupling of (2,2-difluoroethenyl)zinc with aryl halides: This method utilizes a palladium catalyst, Pd(PPh3)4, to facilitate the coupling reaction between a (2,2-difluoroethenyl)zinc reagent (II) and an aryl iodide or bromide in DMF. This reaction yields the corresponding 2,2-difluorostyrene, which can then be reacted with potassium fluoride in DMF or DMSO to produce the desired this compound derivative [, ].
- Coupling of (tetrafluoroaryl)copper reagents with 2,2-difluoro-1-iodoethylene: This method involves the coupling of a 4-substituted (tetrafluoroaryl)copper reagent with 2,2-difluoro-1-iodoethylene (I) to generate the corresponding substituted 2,2-difluorostyrene. Similar to the previous method, this intermediate can then be reacted with potassium fluoride to obtain the this compound derivative [].
Q2: Are there any reported applications of this compound in organic synthesis?
A2: While the provided research focuses on the synthesis of this compound derivatives, one study describes its use in a palladium-catalyzed reaction. This compound reacts with 1-methyl-1H-indole to yield 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole []. This suggests potential applications of this compound as a building block in synthesizing more complex molecules.
Q3: What is known about the structural characteristics of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, a derivative synthesized using this compound?
A3: The crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, synthesized via the palladium-catalyzed reaction of this compound with 1-methyl-1H-indole, has been determined []. Key features include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


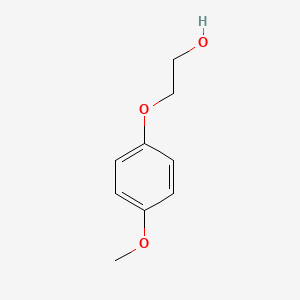
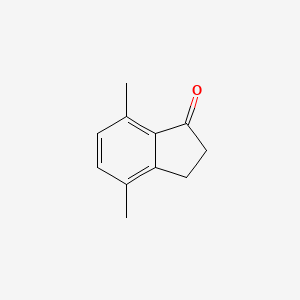
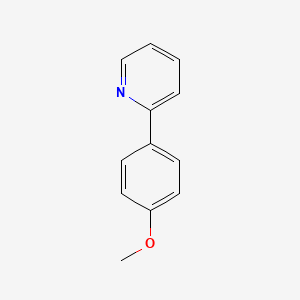
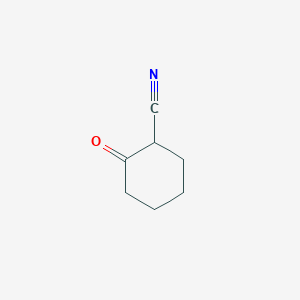


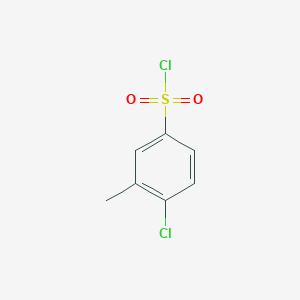
![2,6-dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B1296252.png)

![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)


